Sodium ascorbate

Catalog No.
S519479
CAS No.
134-03-2
M.F
C6H7O6Na
C6H7NaO6
M. Wt
198.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ascorbate

CAS Number

134-03-2

Product Name

Sodium ascorbate

IUPAC Name

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C6H7O6Na
C6H7NaO6

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1

InChI Key

PPASLZSBLFJQEF-RXSVEWSESA-M

SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 63° F (NTP, 1992)
Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C
Very slightly soluble in alcohol; insoluble in chloroform, ethe

Synonyms

Acid, Ascorbic, Acid, L-Ascorbic, Ascorbate, Ferrous, Ascorbate, Magnesium, Ascorbate, Sodium, Ascorbic Acid, Ascorbic Acid, Monosodium Salt, di-L-Ascorbate, Magnesium, Ferrous Ascorbate, Hybrin, L Ascorbic Acid, L-Ascorbic Acid, Magnesium Ascorbate, Magnesium Ascorbicum, Magnesium di L Ascorbate, Magnesium di-L-Ascorbate, Magnorbin, Sodium Ascorbate, Vitamin C

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Description

The exact mass of the compound Sodium ascorbate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 63° f (ntp, 1992)solubility in water: 62 g/100 ml at 25 °c; 78 g/100 ml at 75 °cvery slightly soluble in alcohol; insoluble in chloroform, ether. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium ascorbate is a mineral salt of ascorbic acid, commonly known as vitamin C []. It's a white to yellow crystalline powder with the chemical formula C6H7NaO6 []. Sodium ascorbate is produced by neutralizing ascorbic acid with sodium hydroxide [].

This form of vitamin C plays a significant role in scientific research, particularly in studies related to its antioxidant properties and potential health benefits [].


Molecular Structure Analysis

Sodium ascorbate possesses a complex molecular structure. It features a six-membered carbon ring with hydroxyl (-OH) groups attached at positions 3 and 4. A double-bonded oxygen atom (C=O) is present at position 2. A single hydrogen atom is linked to carbon 5. The key feature is the replacement of a hydrogen atom from the 3-hydroxy group with a sodium ion (Na+) []. This alteration creates a salt form of ascorbic acid, making it slightly more alkaline than ascorbic acid itself.


Chemical Reactions Analysis

Synthesis

Sodium ascorbate is synthesized by reacting ascorbic acid with sodium hydroxide according to the following balanced chemical equation []:

HC6H7O6 (ascorbic acid) + NaOH (sodium hydroxide) -> NaC6H7O6 (sodium ascorbate) + H2O (water)

Decomposition

At high temperatures, sodium ascorbate can decompose, releasing carbon dioxide, water vapor, and sodium carbonate.

Note

Specific reaction conditions and detailed decomposition pathways require further investigation.


Physical And Chemical Properties Analysis

  • Molecular Formula: C6H7NaO6 []
  • Molar Mass: 198.11 g/mol []
  • Appearance: White to yellow crystals []
  • Melting Point: Approximately 200°C (decomposition) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (58.2 g/100 mL at 25°C) [], slightly soluble in alcohol, insoluble in chloroform and ether []
  • pH: Aqueous solutions are slightly alkaline (pH 7.0-8.5)
  • Stability: Relatively stable in dry conditions, but degrades in the presence of light, heat, oxygen, and moisture.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992)
White or almost white, odourless crystalline powder which darkens on exposure to light

Color/Form

Minute crystals
Minute white to yellow crystals

Odor

Odorless

Appearance

Solid powder

Melting Point

424 °F (decomposes) (NTP, 1992)
218 °C decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S033EH8359

Related CAS

50-81-7 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 305 of 307 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Bowel cleansing prior to clinical procedures

Therapeutic Uses

Antioxidants; Free Radical Scavengers
Ascorbic acid and calcium and sodium ascorbates are used as antoxidants in pharmaceutical manufacturing and in the food industry.
In 20 patients in acute asthmatic crisis, 16 recovered promptly after receiving 6 g sodium ascorbate iv. Chronic oral treatment (0.6-1 g/day/60 days) with Na ascorbate prevented asthmatic symptoms in 18/25 asthmatic patients.
8 patients with hyphema were treated with iv glycerin in combination with sodium ascorbate. The results showed that glycerol in combination with sodium ascorbate diminished the hemorrhage in eye within 12-24 hr.
Ascorbate treatment /of chemical burns/ is rationalized by the fact that the concentration of ascorbate in the anterior segment of the eye is reduced when the ciliary body is damaged in an alkali burn, and by the fact that ascorbate is needed for formation of collagen. Scorbutic conditions in the cornea secondary to alkali burns appeared to interfere with the reparative process, and to favor breakdown of the stroma. After alkali burns that were not excessively severe the incidence of ulceration and perforation of rabbit corneas was reduced by ascorbate administered subcutaneously in large dosage and also by repeated topical application of 10% sodium ascorbate eyedrops. With more severe burns and greater damage to the ciliary body, systemic administration proved less effective than topical treatment. In the less severe alkali burns in which systemic ascorbate treatment reduced the incidence of ulceration, there appeared to be no effect on corneal epithelial healing. Rabbit eyes burned with hydrochloric acid responded to systemic ascorbate treatment with reduced incidence of ulceration as in the moderately severe alkali burns.
Clinical observations in treatment of moderately severe alkali burns gave the impression that oral administration and frequent application of 10% ascorbate eyedrops for several seeks improved the outcome.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

Mechanism of action of ascorbate is a superoxide radical scavenger.
... Sodium ascorbate decreases cellular iron uptake by melanoma cells in a dose- and time-dependent fashion, indicating that intracellular iron levels may be a critical factor in sodium ascorbate-induced apoptosis. Indeed, sodium ascorbate-induced apoptosis is enhanced by the iron chelator, desferrioxamine (DFO) while it is inhibited by the iron donor, ferric ammonium citrate (FAC). Moreover, the inhibitory effects of sodium ascorbate on intracellular iron levels are blocked by addition of transferrin, suggesting that transferrin receptor (TfR) dependent pathway of iron uptake may be regulated by sodium ascorbate. Cells exposed to sodium ascorbate demonstrated down-regulation of TfR expression and this precedes sodium ascorbate-induced apoptosis. Taken together, sodium ascorbate-mediated apoptosis appears to be initiated by a reduction of TfR expression, resulting in a down-regulation of iron uptake followed by an induction of apoptosis...
Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways...

Other CAS

134-03-2
58657-35-5

Wikipedia

Sodium ascorbate

Drug Warnings

Each gram of sodium ascorbate contains approximately 5 mEq of sodium; this should be considered when the drug is used in patients on salt-restricted diets.

Use Classification

Food additives
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Ascorbic acid is dissolved in water, and an equivalent amount of sodium bicarbonate is added. After cessation of effervescence, the sodium ascorbate is precipitated by the addition of isopropanol.

General Manufacturing Information

L-Ascorbic acid, sodium salt (1:1): ACTIVE
Addition of ascorbate to NO2-based preservatives reduces nitrosamine formation and also lowers the amount of NO2 required to protect the product from contamination.
Use of sodium ascorbate in vacuum-packaged wieners does not appreciably alter inhibition of C botulinum toxin formation by sodium nitrite.
Addition of Na ascorbate to brine suppressed N-nitrosodimethylamine formation from added brine. Lowest amounts were found in bacon cured in presence of ascorbate.
Sodium ascorbate prevented formation of dimethylnitrosamine in frankfurters processed for 2 hr or reduced the amount after 4 hr treatment.
/A/ short term quantitative bioassay to detect the inhibitory action of reducing compound sodium ascorbate on nitrosation reaction of methylquanidine and metabolic activation of precarcinogen dimethylnitrosamine.

Interactions

Tissues exposed to Na ascorbate responded more vigorously than untreated muscles when graded concentrations of calcium chloride added to bathing solution minus Ca2+ ions but with acetylcholine.
The effects of sodium ascorbate with or without Vitamin K3 was studied in vitro using cultured human neoplastic cell lines MCF-7 (breast carcinoma), KB (oral epidermal carcinoma), and AN3-CA (endometrial adenocarcinoma) at concentrations of 0.198 ug/mL to 1.98 mg/mL. Culture media without sodium ascorbate and the vitamin were used as a control. At 50%confluence, different combinations of sodium ascorbate and Vitamin K3 were added to the cultures for a 1 hr incubation. DNA determinations were made. Sodium Ascorbate supplemented media had a growth inhibiting action only at high concentrations (5 x 10+3 mol/L). Combined administration demonstrated a synergisitic inhibition of cell growth at 10 to 50 times lower concentrations. These results are for all three cell types ...
Sodium ascorbate and/or sodium nitrite /was administered/ for 6 months to male and female Wistar rats (5 rats/group). The control group was fed a basal diet and water only. Treated groups were administered the following: 0.075%, 0.15%, or 0.3% sodium nitrite dissolved in water; 1%, 2%, or 4% sodium ascorbate; or a combination with both chemicals at low + low, middle + middle, and high + high doses. Body weight gain was significantly decreased in the combined-high dose group. Significant decreases of serum total protein, increase of BUN (blood urea nitrogen) and relative kidney weight were also found in the combined-high dose group. Histopathological examination showed moderate or severe squamous cell hyperplasia of the forestomach in the combined-high dose group and slight hyperplasia in the combined-middle dose group. No differences were seen between the sexes. The minimum toxic dose was 0.15% sodium nitrite+2% sodium ascorbate ...

Stability Shelf Life

Aqueous solutions are unstable and subject to quick oxidation by air at pH > 6.0
Solutions of ascorbic acid are rapidly oxidized in air and in alkaline media; the drug should be protected from air and light. /Ascorbic acid/

Dates

Modify: 2023-08-15
1: Tóth SZ, Lőrincz T, Szarka A. Concentration Does Matter: The Beneficial and Potentially Harmful Effects of Ascorbate in Humans and Plants. Antioxid Redox Signal. 2018 Nov 20;29(15):1516-1533. doi: 10.1089/ars.2017.7125. Epub 2017 Dec 1. PubMed PMID: 28974112.
2: Zechmann B. Compartment-Specific Importance of Ascorbate During Environmental Stress in Plants. Antioxid Redox Signal. 2018 Nov 20;29(15):1488-1501. doi: 10.1089/ars.2017.7232. Epub 2017 Aug 10. PubMed PMID: 28699398.
3: Tovmasyan A, Bueno-Janice JC, Jaramillo MC, Sampaio RS, Reboucas JS, Kyui N, Benov L, Deng B, Huang TT, Tome ME, Spasojevic I, Batinic-Haberle I. Radiation-Mediated Tumor Growth Inhibition Is Significantly Enhanced with Redox-Active Compounds That Cycle with Ascorbate. Antioxid Redox Signal. 2018 Nov 1;29(13):1196-1214. doi: 10.1089/ars.2017.7218. Epub 2018 Mar 27. PubMed PMID: 29390861; PubMed Central PMCID: PMC6157436.
4: Mi DJ, Dixit S, Warner TA, Kennard JA, Scharf DA, Kessler ES, Moore LM, Consoli DC, Bown CW, Eugene AJ, Kang JQ, Harrison FE. Altered glutamate clearance in ascorbate deficient mice increases seizure susceptibility and contributes to cognitive impairment in APP/PSEN1 mice. Neurobiol Aging. 2018 Nov;71:241-254. doi: 10.1016/j.neurobiolaging.2018.08.002. Epub 2018 Aug 7. PubMed PMID: 30172223; PubMed Central PMCID: PMC6162152.
5: Alexander MS, O'Leary BR, Wilkes JG, Gibson AR, Wagner BA, Du J, Sarsour E, Hwang RF, Buettner GR, Cullen JJ. Enhanced Pharmacological Ascorbate Oxidation Radiosensitizes Pancreatic Cancer. Radiat Res. 2018 Oct 30. doi: 10.1667/RR15189.1. [Epub ahead of print] PubMed PMID: 30376411.

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